molecular formula C16H30O B024144 2-Hexadecenal CAS No. 22644-96-8

2-Hexadecenal

Cat. No. B024144
CAS RN: 22644-96-8
M. Wt: 238.41 g/mol
InChI Key: KLJFYXOVGVXZKT-CCEZHUSRSA-N
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Description

Synthesis Analysis

The synthesis of long-chain aldehydes like 2-Hexadecenal often involves methods that carefully control the carbon chain length and functional group placement. While specific synthesis methods for 2-Hexadecenal are not directly highlighted in the accessed documents, general approaches to synthesizing similar organic compounds involve stepwise elongation of carbon chains, selective oxidation reactions, and catalyzed aldehyde formation. Techniques such as Negishi coupling, highlighted in the synthesis of hexakis(ferrocenylethynyl)benzenes, offer insights into the precision required in forming specific bonds within complex molecules (Diallo et al., 2009).

Molecular Structure Analysis

The molecular structure of 2-Hexadecenal, with its extended carbon chain and terminal aldehyde group, suggests a relatively non-polar molecule with a polar functional group. This duality affects its interaction with solvents, substrates, and reagents. X-ray crystallography and spectroscopic methods are commonly used to elucidate the structure of such molecules, providing detailed information on molecular geometry, bond lengths, and angles. For example, the structure of hexapole [7]helicenes was determined using single crystal X-ray diffraction, a method that could similarly clarify the structure of 2-Hexadecenal (Yanpeng Zhu et al., 2018).

Chemical Reactions and Properties

Aldehydes like 2-Hexadecenal participate in a variety of chemical reactions, including oxidation to carboxylic acids, reduction to alcohols, and condensation to form larger molecules. Their reactivity is significantly influenced by the presence of the electron-withdrawing carbonyl group, which makes the adjacent hydrogen atoms more acidic and susceptible to nucleophilic attack. The synthesis of hexakis(4-functionalized-phenyl)benzenes showcases the type of intricate chemical reactions and properties that molecules similar to 2-Hexadecenal might exhibit, including their ability to form complex structures through reactions at specific sites on the molecule (Kenji Kobayashi et al., 2005).

Physical Properties Analysis

The physical properties of 2-Hexadecenal, such as melting point, boiling point, solubility, and viscosity, are determined by its molecular structure. The long hydrocarbon chain contributes to its hydrophobic nature, while the aldehyde group can form hydrogen bonds, affecting its physical state and solubility in different solvents. Studies on similar compounds provide insights into how structural features impact physical properties, with detailed analyses available for compounds like hexapole helicenes, which reveal how molecular twisting and assembly affect their physical behavior (Tomoka Hosokawa et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-Hexadecenal, including reactivity, stability, and compatibility with various reagents and conditions, are crucial for its application in synthesis and industrial processes. The reactivity of the aldehyde group allows for various transformations, essential in synthesizing complex molecules or modifying the compound for specific purposes. For instance, the study on hexakis(tetrathiafulvalene) derivatives illustrates how modifications to a molecule's structure can dramatically alter its electrochemical properties, suggesting similar potential for tailored reactivity in 2-Hexadecenal (C. Christensen et al., 2000).

Scientific Research Applications

2. Pest Control: Enhancing the Attractiveness of Pheromone Traps

  • Methods of Application : Rubber septa lures containing a 1:3 ratio of (Z)–9–hexadecenal and (Z)–11–hexadecenal were tested alone and in combination with a 1:1 blend of (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate in field experiments in summer rice crops at two locations .
  • Results : The addition of (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate significantly improved catches by 120% on average in five out of six replicated field experiments .

3. Pest Control: Identification of Sex Pheromone Components

  • Application Summary : This research identified (Z)-11-hexadecenal as a major component of the female sex pheromone of Helicoverpa armigera, a widespread pest. The study used gas chromatography-mass spectrometry (GC–MS) and bacterial bioluminescence methods for the identification and determination of (Z)-11-hexadecenal .
  • Methods of Application : The amount of (Z)-11-hexadecenal in the sex pheromone of 2–3 days old virgin female moths was measured using GC–MS and bacterial bioluminescence assay .
  • Results : The average amount of (Z)-11-hexadecenal in sex pheromone per moth in 2–3 days old virgin female with the bioluminescence assay and GC–MS were obtained 3.2 and 3.02 ng ml−1, respectively .

4. Pest Control: Enhancing the Attractiveness of Pheromone Traps

  • Methods of Application : Rubber septa lures containing a 1:3 ratio of (Z)–9–hexadecenal and (Z)–11–hexadecenal were tested alone and in combination with a 1:1 blend of (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate in field experiments in summer rice crops at two locations .
  • Results : The addition of (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate significantly improved catches by 120% on average in five out of six replicated field experiments .

5. Pest Control: Identification of Sex Pheromone Components

  • Application Summary : This research identified (Z)-11-hexadecenal as a major component of the female sex pheromone of Helicoverpa armigera, a widespread pest. The study used gas chromatography-mass spectrometry (GC–MS) and bacterial bioluminescence methods for the identification and determination of (Z)-11-hexadecenal .
  • Methods of Application : The amount of (Z)-11-hexadecenal in the sex pheromone of 2–3 days old virgin female moths was measured using GC–MS and bacterial bioluminescence assay .
  • Results : The average amount of (Z)-11-hexadecenal in sex pheromone per moth in 2–3 days old virgin female with the bioluminescence assay and GC–MS were obtained 3.2 and 3.02 ng ml−1, respectively .

Safety And Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheets provided by Sigma-Aldrich Inc and ECHEMI .

Future Directions

2-Hexadecenal has been shown to regulate ROS production and induce apoptosis in polymorphonuclear leukocytes . This suggests potential future directions in the study of its effects on other cell types and its role in various biological processes.

properties

IUPAC Name

(E)-hexadec-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJFYXOVGVXZKT-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015907
Record name (E)-Hexadec-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexadecenal

CAS RN

3163-37-9, 27104-14-9, 22644-96-8
Record name 2-Hexadecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Hexadec-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEXADECENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

12 g (50 mmol) of hexadecenal and 15.2 g (50 mmol) of formylmethylenetriphenylphosphorane in 250 ml of anhydrous toluene are boiled under reflux for 8 hours. The mixture is evaporated to dryness. The residue is extracted five times with 100 ml of ether. The extract is evaporated to dryness and chromatographed on silica gel using toluene. Yield: 8.2 g (62%). Melting point: 35° C.; RF =0.8, toluene/ethyl acetate 8:2.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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